

Yunaconitine chemical structure and properties

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Compound of Interest

Compound Name: Yunaconitine

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Yunaconitine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine is a highly toxic C19-diterpenoid alkaloid found in several species of the *Aconitum* genus, commonly known as monkshood or wolfsbane.^[1] Historically used in traditional medicine for its analgesic and anti-inflammatory properties, its narrow therapeutic window and severe cardiotoxicity and neurotoxicity present significant challenges for its clinical application.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, toxicology, and analytical methodologies of **yunaconitine**, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

Yunaconitine is a complex diterpenoid alkaloid with the chemical formula C₃₅H₄₉NO₁₁.^[2] Its structure is characterized by a polycyclic aconitane skeleton.

Image of the chemical structure of **Yunaconitine**: (A 2D chemical structure image of **yunaconitine** would be placed here in a real document)

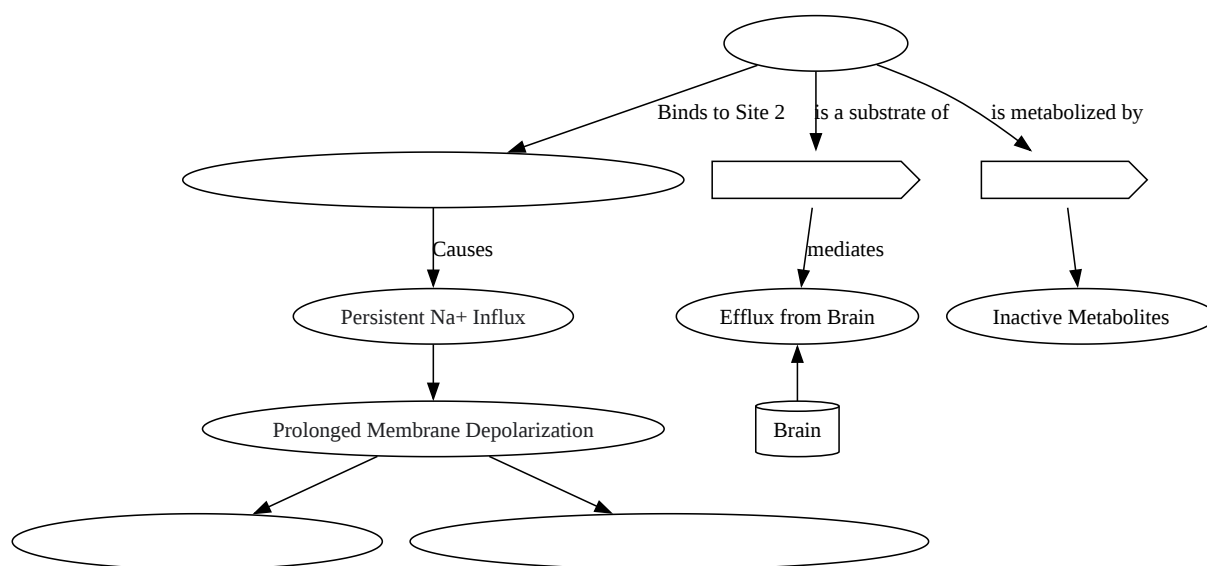
Table 1: Physicochemical Properties of **Yunaconitine**

Property	Value	Source(s)
IUPAC Name	[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1 ² , ⁵ .0 ¹ , ¹⁰ .0 ³ , ⁸ .0 ¹³ , ¹⁷]nonadecan-4-yl] 4-methoxybenzoate	[2]
Synonyms	Guayewuanine B, Isoaconitine, Vilmorrianine B	[2]
CAS Number	70578-24-4	[2]
Molecular Formula	C35H49NO11	[2]
Molecular Weight	659.77 g/mol	[2]
Appearance	White to off-white powder	[3]
Melting Point	Not available	
Solubility	Soluble in DMSO, methanol, ethanol, and chloroform. Limited solubility in water.	[1]
Storage	Store at -20°C in a dry, dark place.	[1]

Pharmacology and Mechanism of Action

The primary pharmacological and toxicological effects of **yunaconitine** are mediated through its interaction with voltage-gated sodium channels (VGSCs) on the cell membranes of excitable tissues, including the myocardium, neurons, and skeletal muscles.

Yunaconitine binds to site 2 of the α -subunit of VGSCs, leading to a persistent activation of these channels. This prolonged sodium influx disrupts normal cellular electrophysiology, causing membrane depolarization and leading to arrhythmias, neurotoxicity, and muscle paralysis.



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Caption: Mechanism of action of **yunaconitine**.

Studies on the related alkaloid, aconitine, suggest that downstream effects may involve the modulation of signaling pathways such as NF- κ B and the NLRP3 inflammasome, contributing to its inflammatory and apoptotic effects. However, further research is required to specifically elucidate these pathways for **yunaconitine**.

Toxicology

Yunaconitine is extremely toxic, with a narrow margin between therapeutic and toxic doses. The primary toxic effects are cardiotoxicity and neurotoxicity, which can be fatal.

Table 2: Acute Toxicity of **Yunaconitine** in Mice

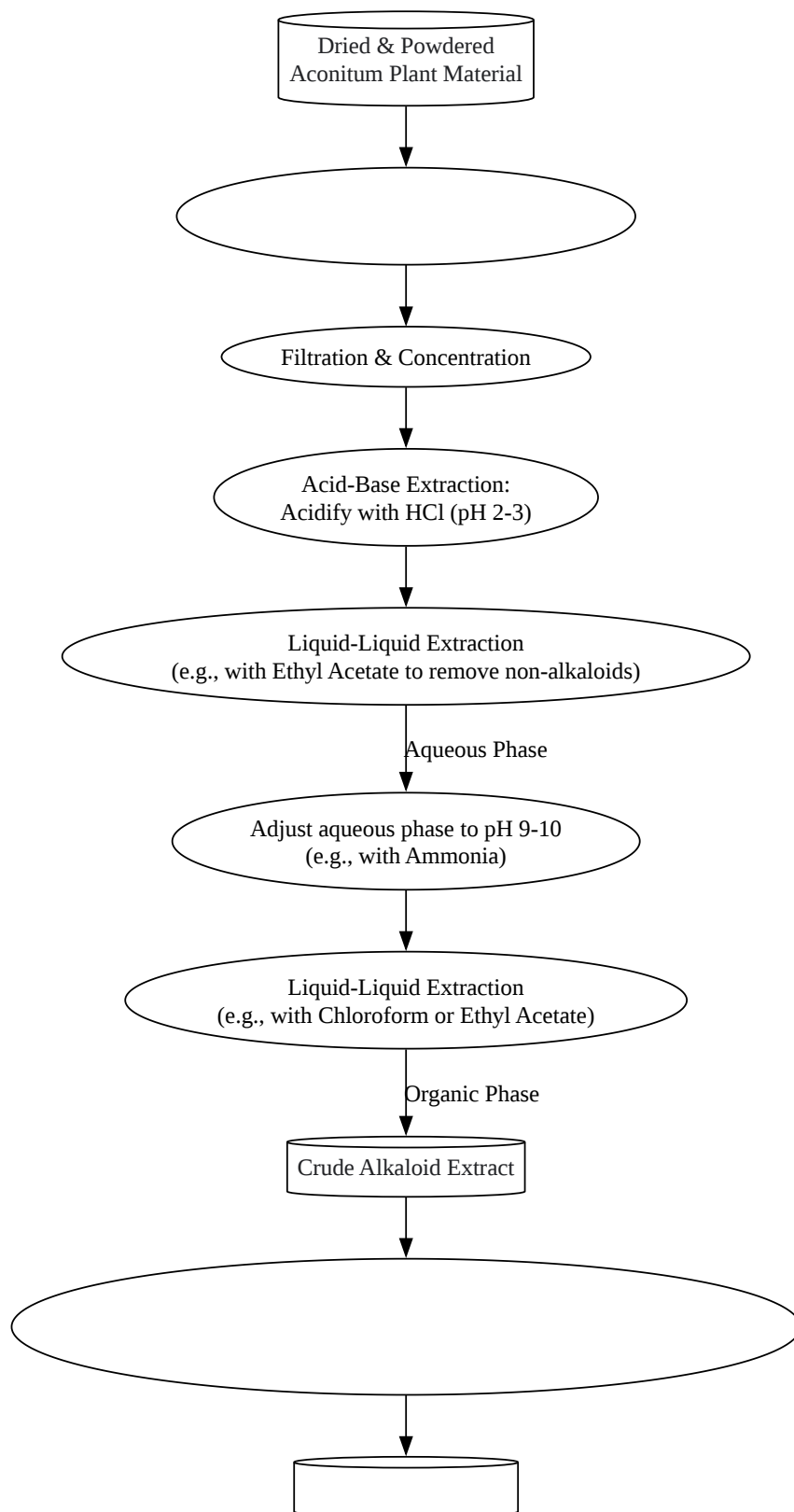
Route of Administration	LD50 (mg/kg)	Source(s)
Oral	2.37	[4]
Intravenous	0.200	[4]

Symptoms of **yunaconitine** poisoning in mice include decreased activity, piloerection, palpebral edema, vomiting, polypnea, and convulsions.[4] In humans, poisoning can lead to life-threatening arrhythmias, hypotension, respiratory paralysis, and death.[5][6]

Experimental Protocols

Extraction and Purification of Yunaconitine from Aconitum Species

This protocol provides a general methodology for the extraction and purification of **yunaconitine** from plant material. Optimization may be required depending on the specific plant species and desired purity.



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Caption: General workflow for **yunaconitine** extraction.

Detailed Methodology:

- Extraction:
 - Macerate or reflux the dried and powdered plant material with an appropriate solvent (e.g., 70% ethanol) for a sufficient period.
 - Filter the extract and concentrate under reduced pressure to obtain a crude extract.[\[7\]](#)
- Acid-Base Partitioning:
 - Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids.
 - Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.
 - Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonia solution) to deprotonate the alkaloids.
 - Extract the alkaloids into a non-polar solvent (e.g., chloroform or ethyl acetate).
 - Combine the organic phases and concentrate to yield a crude alkaloid extract.[\[8\]](#)
- Chromatographic Purification:
 - Subject the crude alkaloid extract to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).
 - Alternatively, utilize counter-current chromatography for efficient separation.[\[1\]](#)
 - Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Combine the fractions containing pure **yunaconitine** and evaporate the solvent to obtain the purified compound.

Analytical Methods

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) with the pH adjusted to be slightly basic (pH 8-9). The exact ratio and gradient will need to be optimized.

Procedure:

- Prepare a stock solution of **yunaconitine** standard in methanol.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering through a 0.45 μ m filter.
- Inject the standards and samples into the HPLC system.
- Monitor the elution at a suitable wavelength (e.g., 235 nm).
- Quantify **yunaconitine** in the sample by comparing its peak area with the calibration curve.

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of **yunaconitine** in complex matrices such as biological fluids.^{[5][9]}

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 reversed-phase column

Mobile Phase:

- A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

Mass Spectrometry Parameters:

- Operate in positive ion mode.
- Monitor specific precursor-to-product ion transitions for **yunaconitine** (e.g., m/z 660.4 \rightarrow 526.3).

Sample Preparation (from Urine):

- To 1 mL of urine, add an internal standard.
- Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) at a basic pH.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

Conclusion

Yunaconitine remains a compound of significant interest due to its potent biological activities and inherent toxicity. This technical guide provides a foundational understanding of its chemical and pharmacological properties. The detailed experimental protocols for its extraction, purification, and analysis are intended to aid researchers in their investigations of this complex natural product. Further research is warranted to fully elucidate its signaling pathways and to explore potential therapeutic applications through the development of less toxic derivatives or novel drug delivery systems.

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